Mal-PEG8-t-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOLDMZFBZWLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106410 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055048-43-4 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mal-PEG8-t-butyl Ester

Introduction: The Strategic Importance of Mal-PEG8-t-butyl Ester in Modern Bioconjugation

In the landscape of advanced drug development and proteomics, the precise and stable linkage of disparate molecular entities is paramount. This compound has emerged as a critical heterobifunctional linker, engineered to facilitate the covalent conjugation of biomolecules. This guide provides a comprehensive technical overview of its synthesis, purification, and characterization, intended for researchers and professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences.

This linker incorporates three key functional components: a maleimide group, a discrete polyethylene glycol (PEG) spacer of eight ethylene glycol units, and a t-butyl ester protected carboxyl group. The maleimide moiety offers high reactivity and specificity towards thiol groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[1][2] The hydrophilic PEG8 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, mitigating aggregation and reducing immunogenicity.[3][4] Finally, the t-butyl ester serves as a robust protecting group for a terminal carboxylic acid, which can be deprotected under acidic conditions to reveal a new reactive site for further conjugation.[1][5] This trifecta of functionalities makes this compound an invaluable tool in the construction of complex architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated diagnostic agents.[1][6]

This document will elucidate the chemical principles underpinning the synthesis of this compound, provide a detailed experimental protocol, and discuss the critical aspects of purification and analytical validation.

Chemical Principles and Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall strategy involves the sequential modification of a bifunctional PEG8 core. A plausible and efficient synthetic route begins with a commercially available, asymmetrically protected PEG8 derivative, such as amino-PEG8-t-butyl ester. This starting material provides the foundational PEG spacer and the pre-installed t-butyl ester protecting group. The synthesis then proceeds through the introduction of the maleimide functionality.

The key transformation is the reaction of the terminal amine with a maleimide-containing reagent, typically maleic anhydride, followed by a cyclization dehydration reaction to form the stable maleimide ring. The choice of reagents and the order of steps are crucial to prevent side reactions and ensure the stability of the maleimide group, which can be susceptible to hydrolysis or reaction with nucleophiles under certain conditions.

Experimental Protocol

This section details a representative, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Amino-PEG8-t-butyl ester | ≥95% | BroadPharm, JenKem Technology |

| Maleic Anhydride | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | ACS Grade | Fisher Scientific |

| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Sodium Sulfate | Granular | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Step-by-Step Synthesis

Step 1: Formation of the Maleamic Acid Intermediate

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve amino-PEG8-t-butyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add maleic anhydride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Upon completion, the reaction mixture containing the maleamic acid intermediate is used directly in the next step without isolation.

Causality Insight: The reaction of the primary amine with the anhydride is a rapid and efficient way to form the amide bond of the maleamic acid. Using a slight excess of maleic anhydride ensures complete conversion of the starting amine. Anhydrous conditions are important to prevent hydrolysis of the anhydride.

Step 2: Cyclization to the Maleimide

-

To the solution from Step 1, add anhydrous sodium acetate (0.5 eq) and acetic anhydride (3.0 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction for the formation of the maleimide product by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

Causality Insight: Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization of the maleamic acid to form the stable five-membered maleimide ring. Sodium acetate serves as a mild base to catalyze the reaction.

Step 3: Work-up and Extraction

-

Pour the reaction mixture into a separatory funnel containing cold deionized water.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Causality Insight: The aqueous work-up is designed to remove DMF, excess acetic anhydride (which hydrolyzes to acetic acid), and salts. The sodium bicarbonate wash neutralizes any remaining acidic impurities.

Purification

The crude this compound is typically an oil or a waxy solid and requires purification to remove any unreacted starting materials and side products.

-

Silica Gel Column Chromatography: This is the most common and effective method for purifying PEGylated compounds of this molecular weight.[7]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.

-

-

Fraction Collection and Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, this compound.

Expert Tip: PEG compounds can be challenging to visualize on TLC plates. Staining with potassium permanganate or iodine can be effective. Due to the oily nature of many PEG derivatives, co-evaporation with a small amount of a high-boiling point solvent like toluene can sometimes aid in complete solvent removal.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation | Presence of characteristic peaks for the maleimide protons (around 6.7 ppm), the PEG backbone (a complex multiplet around 3.6 ppm), and the t-butyl group (a singlet around 1.4 ppm).[8] |

| ¹³C NMR | Structural confirmation | Confirmation of the carbon skeleton, including the carbonyl carbons of the maleimide and the ester, the carbons of the PEG chain, and the carbons of the t-butyl group. |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |

| FTIR | Functional group analysis | Presence of characteristic absorption bands for the C=O stretch of the maleimide and ester, and the C-O-C stretch of the PEG backbone. |

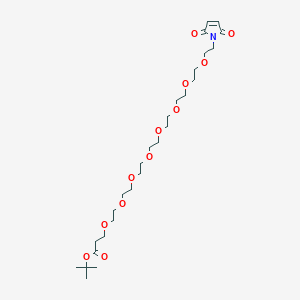

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety and Handling Considerations

-

Maleic anhydride and acetic anhydride are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents such as DMF and DCM should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

-

Silica gel is a fine powder and can cause respiratory irritation. Handle in a well-ventilated area or a fume hood.

Conclusion

The synthesis of this compound is a well-defined process that yields a highly valuable reagent for the advancement of bioconjugate chemistry and drug delivery. By following a carefully controlled, multi-step protocol, researchers can reliably produce this heterobifunctional linker in high purity. The principles of protecting group chemistry, reaction optimization, and rigorous purification outlined in this guide are fundamental to the successful synthesis of this and other complex PEGylated molecules. The versatility of this compound ensures its continued and expanding role in the development of next-generation therapeutics and diagnostics.

References

- Google Patents. (n.d.). US6828401B2 - Preparation method of peg-maleimide derivatives.

-

Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Retrieved from [Link]

-

AxisPharm. (n.d.). Mal-PEG-t-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.

-

MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Retrieved from [Link]

-

AxisPharm. (n.d.). Maleimide PEG. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. Retrieved from [Link]

-

National Institutes of Health. (2015). Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.

-

JenKem Technology. (2025). heterobifunctional pegs. Retrieved from [Link]

-

ACS Publications. (n.d.). Effective Maleimide Protection in the Synthesis of Oligonucleotide Conjugates. Organic Letters. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Retrieved from [Link]

-

National Institutes of Health. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. PMC. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators. Retrieved from [Link]

-

ACS Publications. (n.d.). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. Bioconjugate Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Mild and Efficient Method for Preparation of tert-Butyl Esters. Retrieved from [Link]

-

ResearchGate. (2025). Purification of PEGylated Proteins. Retrieved from [Link]

-

ChemRxiv. (n.d.). On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Retrieved from [Link]

-

Hypha Discovery Blogs. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

-

ACS Publications. (n.d.). Protected Maleimide Building Blocks for the Decoration of Peptides, Peptoids, and Peptide Nucleic Acids. Bioconjugate Chemistry. Retrieved from [Link]

Sources

- 1. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]

- 2. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]

- 3. This compound, 2055048-43-4 | BroadPharm [broadpharm.com]

- 4. heterobifunctional pegs [jenkemusa.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labshake.com [labshake.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antibody-Drug Conjugate Linkers: The Fulcrum of Efficacy and Safety

Abstract

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of targeted therapeutics, merging the antigen-specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1][2] At the heart of this tripartite construct lies the chemical linker, a component whose design is paramount to the success of the ADC.[] This guide provides a detailed examination of ADC linker technology, moving beyond a simple catalog of types to explore the fundamental principles that govern their function. We will dissect the critical decision between cleavable and non-cleavable strategies, delve into the specific chemical triggers that enable controlled payload release, and analyze how linker architecture directly influences pharmacokinetics, therapeutic index, and the potential for bystander killing.[4][] For the research scientist and drug developer, this document serves as a technical manual, elucidating the causality behind linker selection and providing field-proven methodologies for their evaluation.

Introduction: The Linker as the ADC's Central Nervous System

An ADC's mechanism of action is conceptually elegant: an antibody chaperones a cytotoxic drug to a cancer cell, minimizing systemic exposure.[] Following antigen binding, the ADC-antigen complex is internalized, and the payload is released to induce apoptosis.[][7] However, the translation of this concept into a clinically successful therapeutic is critically dependent on the linker. The linker is not merely a passive bridge; it is the ADC's functional control center, tasked with navigating the paradoxical requirements of profound stability in systemic circulation and exquisitely sensitive lability within the target cell.[8][9][10]

The evolution of ADCs from first-generation agents with limited efficacy and significant toxicity to the highly engineered therapeutics of today is largely a story of advancing linker chemistry.[][11] Early linkers were often unstable, leading to premature payload release, off-target toxicity, and a narrowed therapeutic window.[11][12] Modern linker design is a multifactorial optimization problem that balances stability, release kinetics, solubility, and the drug-to-antibody ratio (DAR) to create a conjugate with the optimal balance of efficacy and safety.[][][14]

The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers

The primary classification of ADC linkers is based on their payload release mechanism: cleavable or non-cleavable.[4][] This choice represents the most fundamental strategic decision in ADC design, as it dictates not only how the payload is liberated but also the form of the released drug and its subsequent biological activity.[16]

-

Cleavable Linkers are designed with a specific chemical susceptibility, allowing them to be broken by triggers prevalent in the tumor microenvironment or within the cancer cell, such as specific enzymes, acidic pH, or a high reducing potential.[16][17] This strategy often releases the payload in its pristine, highly potent form.

-

Non-Cleavable Linkers lack a specific trigger point. Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization.[1][] This results in a payload that remains appended with the linker and a single amino acid residue.

A Deeper Dive into Cleavable Linker Technologies

The majority of clinically approved ADCs employ cleavable linkers, reflecting the field's focus on achieving rapid and efficient release of unmodified payloads.[18][19] These systems are engineered to exploit the distinct biochemical differences between the extracellular space and the intracellular compartments of tumor cells.

Enzyme-Sensitive Linkers: The Biocatalytic Trigger

This strategy leverages proteases, such as Cathepsin B, that are highly expressed in the lysosomes of cancer cells.[1][7] By incorporating a peptide sequence that is a substrate for these enzymes, the linker ensures the ADC remains stable in circulation but is rapidly cleaved upon internalization.[20]

The most ubiquitous example is the valine-citrulline (Val-Cit) dipeptide linker.[17][21] Cathepsin B efficiently cleaves the amide bond C-terminal to the citrulline residue. This cleavage event initiates the release of the payload, a process often facilitated by a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. Once the Val-Cit dipeptide is removed, the PABC group spontaneously undergoes a 1,6-elimination reaction, liberating the payload in its original, unmodified state.[22][]

A critical field-proven insight is the species-dependent stability of the Val-Cit linker. While stable in human plasma, it is susceptible to premature cleavage in rodent plasma by the carboxylesterase Ces1c, complicating preclinical evaluation.[4] This led to the development of next-generation tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit) , which add a glutamic acid at the P3 position. This modification significantly reduces susceptibility to Ces1c while maintaining efficient cleavage by Cathepsin B, thus improving the linker's translational properties.[18][24]

pH-Sensitive Linkers: The Acidic Trigger

This class of linkers exploits the pH gradient between the blood (pH ~7.4) and the more acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[17][] The most common acid-labile moieties are hydrazones , which are relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions to release the payload.[26][27]

While conceptually simple, hydrazone linkers used in first-generation ADCs suffered from instability in circulation, leading to off-target toxicity.[11][27] Although their use has declined in favor of more stable systems, the principle of pH-gated release remains an area of active research, with newer chemistries like acetals and carbonates showing improved stability profiles.[][26]

Reduction-Sensitive Linkers: The Redox Trigger

Disulfide-based linkers are designed to be cleaved in the highly reducing intracellular environment, which has a glutathione (GSH) concentration (1-10 mM) several orders of magnitude higher than that in the blood (~5 µM).[1] The disulfide bond in the linker remains intact in circulation but is readily reduced by intracellular GSH, liberating the payload.

The stability of disulfide linkers can be modulated through steric hindrance. Introducing bulky substituents adjacent to the disulfide bond can shield it from premature reduction in the plasma while still permitting efficient cleavage inside the cell.[12][28] This tunability allows for the optimization of the ADC's stability and release kinetics.

The Non-Cleavable Linker Strategy

Non-cleavable linkers represent a paradigm of maximal stability.[] The payload is released only after the ADC is internalized and the antibody component is completely catabolized by lysosomal proteases.[4] The most widely used non-cleavable linker is SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which forms a stable thioether bond with a cysteine residue on the antibody.[17][19]

The primary advantage of this approach is exceptional plasma stability, which can significantly reduce the risk of systemic toxicity.[7][][17] However, the released species is not the free payload but rather a payload-linker-amino acid complex (e.g., lysine-SMCC-DM1).[4] These charged, hydrophilic metabolites often have poor membrane permeability, which largely abrogates the "bystander effect."[4][19] Therefore, non-cleavable linkers are best suited for targets that are homogenously expressed on all tumor cells and undergo efficient internalization.

The Bystander Effect: A Consequence of Linker Choice

Tumors are often heterogeneous, containing a mix of antigen-positive and antigen-negative cells. The bystander effect describes the ability of a payload, once released from a target cell, to diffuse across the cell membrane and kill adjacent antigen-negative cells.[16][17] This is a powerful mechanism for overcoming tumor heterogeneity.

This effect is almost exclusively associated with cleavable linkers , which release the native, often membrane-permeable payload.[][16] In contrast, the charged payload-linker-amino acid complex released from non-cleavable linkers is typically membrane-impermeable, thus limiting its activity to the original target cell.[4][19] The choice of linker, therefore, is also a choice about whether to engage this potent, albeit potentially less targeted, anti-tumor mechanism.

Experimental Validation: A Protocol for Assessing Linker Stability

Trustworthiness in ADC development requires robust, self-validating experimental systems. An in vitro plasma stability assay is a cornerstone experiment to evaluate a linker's suitability, as it predicts the potential for premature payload release and off-target toxicity.[28][29]

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To quantify the stability of the linker and the rate of payload deconjugation in plasma over time.

Methodology:

-

Preparation:

-

Incubation:

-

Incubate the plasma and control samples in a temperature-controlled incubator at 37°C.[28]

-

-

Time-Point Sampling:

-

Collect aliquots from each sample at predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[28]

-

Immediately quench any potential enzymatic activity or chemical reactions, for example, by flash-freezing in liquid nitrogen or adding a quenching buffer, and store at -80°C until analysis.

-

-

Analysis:

-

The primary goal is to quantify the amount of intact ADC and determine the average drug-to-antibody ratio (DAR) at each time point.[28]

-

Hydrophobic Interaction Chromatography (HIC): This is a powerful method to separate ADC species based on their DAR. A decrease in the average DAR over time indicates payload deconjugation.[28]

-

Enzyme-Linked Immunosorbent Assay (ELISA): An affinity-capture ELISA can be used to measure the concentration of intact, conjugated ADC.[28]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry can be used to quantify the concentration of the released payload in the plasma supernatant after protein precipitation.

-

-

Data Interpretation:

-

Plot the average DAR or the percentage of intact ADC as a function of time.

-

Calculate the half-life (t½) of the ADC in plasma. A linker is considered stable if there is minimal payload loss over the course of the experiment (e.g., >95% intact ADC after 7 days).

-

Sources

- 1. creativepegworks.com [creativepegworks.com]

- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. purepeg.com [purepeg.com]

- 10. apexbt.com [apexbt.com]

- 11. veranova.com [veranova.com]

- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. adcreview.com [adcreview.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 18. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 21. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 22. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 24. pubs.acs.org [pubs.acs.org]

- 26. njbio.com [njbio.com]

- 27. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Protocol for t-Butyl Ester Deprotection with Trifluoroacetic Acid (TFA)

<

Introduction

The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry.[1] Its popularity stems from its high stability under a variety of reaction conditions, including basic hydrolysis and reduction, while being readily cleavable under mild acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its strength, volatility, and ability to facilitate a clean and efficient reaction.[2][3]

This document provides a comprehensive guide for the deprotection of t-butyl esters using TFA. It covers the underlying reaction mechanism, detailed experimental protocols, strategies for mitigating side reactions through the use of scavengers, and a troubleshooting guide to address common challenges.

Reaction Mechanism

The deprotection of a t-butyl ester with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are as follows:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the strong acid, TFA. This increases the electrophilicity of the carbonyl carbon.[3]

-

Carbocation Formation: The protonated ester undergoes cleavage of the oxygen-t-butyl bond to release the desired carboxylic acid and a relatively stable tertiary carbocation, the t-butyl cation.[4][5]

-

Fate of the t-Butyl Cation: The t-butyl cation is a reactive electrophile and can follow several pathways.[2] It can be deprotonated by the trifluoroacetate anion to form isobutylene, a volatile gas.[4][5] Alternatively, it can be trapped by nucleophiles present in the reaction mixture or react with TFA to form t-butyl trifluoroacetate, which itself is an alkylating agent.[6]

Figure 1: General mechanism of acid-catalyzed t-butyl ester deprotection and potential pathways for the resulting t-butyl cation.

The Critical Role of Scavengers

The electrophilic t-butyl cation generated during deprotection can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, and tyrosine in peptide synthesis.[6][7] To prevent these side reactions, scavengers are added to the reaction mixture to trap the t-butyl cation.[8][9]

Commonly used scavengers include:

-

Triisopropylsilane (TIS): A highly effective scavenger that readily captures the t-butyl cation.[8]

-

Water: Can also act as a scavenger.[8]

-

Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[8][9]

The choice and combination of scavengers, often referred to as a "cleavage cocktail," are crucial for achieving a high yield of the desired product with minimal impurities.[7][9]

Experimental Protocol: Standard TFA-Mediated Deprotection

This protocol is suitable for a wide range of substrates.

Materials:

-

t-Butyl ester-protected compound

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Scavengers (e.g., TIS, water), if required

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply (optional)

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask, dissolve the t-butyl ester-protected compound in anhydrous DCM to a typical concentration of 0.1–0.2 M.[2]

-

Addition of Scavengers (if applicable): If the substrate contains sensitive functional groups prone to alkylation, add the appropriate scavengers. A common practice is to use 2.5-5% (v/v) of TIS and/or water relative to the volume of TFA to be added.[10]

-

Reaction Initiation: Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA), resulting in a 1:1 (v/v) mixture.[2][11]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-5 hours.[2][10][11] The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up and Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[2]

-

Residual TFA Removal: To ensure complete removal of residual TFA, co-evaporate the crude product with a solvent such as toluene or DCM multiple times.[2]

-

Purification (if necessary): The crude product, often obtained as a TFA salt, can be used directly for some applications after thorough drying.[2] If further purification is required, techniques such as precipitation from a solvent/anti-solvent system (e.g., dissolving in minimal DCM and precipitating with cold diethyl ether) or reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.[2] For a more thorough removal of non-volatile acids, an aqueous workup involving washing with a saturated sodium bicarbonate solution may be necessary.[10]

Figure 2: A typical workflow for the TFA-mediated deprotection of a t-butyl ester.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time.[2] - Low concentration of TFA.[2] - Steric hindrance around the ester group.[10] - Presence of water in the reaction mixture (if not intended as a scavenger).[2] | - Extend the reaction time and continue to monitor.[2] - Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM).[2] - Gently heat the reaction mixture (e.g., to 40°C), being mindful of potential side reactions.[8] - Use anhydrous solvents and reagents.[2] |

| Formation of Side Products | - Alkylation of nucleophilic sites by the t-butyl cation.[2] | - Add appropriate scavengers to the reaction mixture (e.g., TIS, water, thioanisole).[2][8] |

| Product is a Viscous Oil and Difficult to Handle | - This is common for certain molecules, such as those containing PEG chains.[2] | - After removing the solvent, dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-solvent like cold diethyl ether. Trituration with a non-solvent can also induce solidification.[2] |

| Difficulty in Removing Residual TFA | - TFA can be persistent and challenging to remove completely by simple evaporation.[2] | - Co-evaporate with a solvent like DCM or toluene multiple times.[2] - For highly sensitive downstream applications, consider lyophilization from a dilute aqueous solution or passing the product through a suitable ion-exchange resin.[2] |

Conclusion

The deprotection of t-butyl esters using TFA is a robust and widely applicable method in organic synthesis. A thorough understanding of the reaction mechanism, the judicious use of scavengers, and careful monitoring of the reaction are essential for achieving high yields of the desired carboxylic acid. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers, scientists, and drug development professionals employing this critical transformation.

References

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available from: [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]

-

Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(10), 2854-2863. Available from: [Link]

-

Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(16), 3882-3893. Available from: [Link]

-

McGrath, M. (2015). How can I deprotect esters using TFA?. ResearchGate. Available from: [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

Advanced Application Note: Mal-PEG8-t-butyl ester in ADC Development

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) often falters at the intersection of hydrophobicity and aggregation .[1] Highly potent cytotoxic payloads (e.g., PBD dimers, maytansinoids) are inherently hydrophobic, leading to poor pharmacokinetic (PK) profiles and rapid clearance when conjugated.

Mal-PEG8-t-butyl ester is a high-value heterobifunctional linker designed to solve this solubility bottleneck.[1] It features:

-

Maleimide (Mal): A chemoselective handle for cysteine-based conjugation to antibodies.[1][2]

-

PEG8 Spacer: An octameric polyethylene glycol chain that provides a "hydration shield," masking the hydrophobicity of the payload and preventing ADC aggregation.

-

t-butyl ester: A robust protecting group for the carboxylic acid terminus, allowing for controlled synthetic manipulation before payload attachment.

This guide details the specific protocols for deprotecting, activating, and conjugating this linker to create high-DAR (Drug-to-Antibody Ratio), homogeneous ADCs with superior colloidal stability.

Chemical Mechanism & Workflow Logic

The utility of this compound lies in its orthogonal reactivity .[1] The t-butyl ester protects the carboxyl group, preventing unwanted side reactions during storage or preliminary handling. The workflow requires a specific "Deprotection-Activation-Conjugation" sequence.[1]

The "Warhead First" Strategy

Unlike simple crosslinkers, this reagent is best utilized by building the Linker-Payload intermediate before introducing the antibody.

-

Deprotection: Acidic cleavage of the t-butyl group yields Mal-PEG8-COOH .[1]

-

Activation: The free acid is converted to an active ester (NHS) or coupled directly to an amine-containing payload.[1]

-

Conjugation: The resulting Mal-PEG8-Drug is reacted with reduced interchain cysteines of the monoclonal antibody (mAb).[1]

Workflow Visualization

The following diagram illustrates the critical path from raw linker to final ADC.

Figure 1: Step-wise synthesis pathway from protected linker to final Antibody-Drug Conjugate.

Phase 1: Linker-Payload Synthesis[1]

Objective: Convert this compound into a reactive Drug-Linker construct. Critical Note: Maleimides are stable in acid but hydrolyze in base (pH > 8.0).[1] Maintain acidic or neutral conditions during deprotection.[1]

Protocol A: t-butyl Deprotection

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

-

Dissolution: Dissolve 100 mg of This compound in 2 mL of DCM.

-

Acidification: Add 1 mL of TFA dropwise while stirring at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Monitor: Check via TLC or LC-MS for the disappearance of the t-butyl ester peak (-56 Da mass shift).[1]

-

-

Work-up: Evaporate the solvent/TFA under reduced pressure (Rotavap). Co-evaporate with Toluene (2x) to remove residual TFA traces.[1]

-

Result: You now have Mal-PEG8-COOH as a viscous oil.[1] Proceed immediately to coupling.

Protocol B: Payload Coupling (Amine-Drug)

Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), DMF (anhydrous).[1]

-

Activation: Dissolve the Mal-PEG8-COOH (from Protocol A) in anhydrous DMF (10 mg/mL).

-

Add Activators: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Stir for 30 minutes at RT to form the NHS-ester in situ.

-

Coupling: Add 1.0 equivalent of your Amine-containing Payload (dissolved in DMF).[1]

-

Base Adjustment: Add 2.0 equivalents of DIPEA (Diisopropylethylamine) to ensure the amine is deprotonated.

-

Caution: Do not exceed pH 7.5 to protect the maleimide.

-

-

Purification: Purify the Mal-PEG8-Drug construct via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Lyophilize the product.

Phase 2: Antibody Conjugation[1]

Objective: Conjugate the Mal-PEG8-Drug to a monoclonal antibody. Target DAR: 4.0 (Typical for reduced interchain disulfides).

Protocol C: Partial Reduction of mAb

-

Buffer Exchange: Buffer exchange the mAb (e.g., Trastuzumab) into Reaction Buffer (PBS, pH 7.2, 1 mM EDTA). Adjust concentration to 5–10 mg/mL.

-

Reduction: Add TCEP (tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5–3.0 equivalents per mAb.[1]

-

Incubation: Incubate at 37°C for 1 hour.

-

Mechanism:[3] This reduces the 4 interchain disulfide bonds, generating ~8 free thiols.

-

Protocol D: Conjugation Reaction

-

Solubilization: Dissolve the Mal-PEG8-Drug (from Phase 1) in dry DMSO to a concentration of 10 mM.

-

Addition: Add the linker-drug solution to the reduced mAb.

-

Reaction: Incubate for 1 hour at Room Temperature (or 4°C overnight) with gentle rocking.

-

Quenching: Add N-acetylcysteine (20 equivalents over linker) to quench unreacted maleimides.[1]

Quality Control & Characterization

A self-validating system requires rigorous QC.[1] Use the following metrics to accept or reject the batch.

| Parameter | Method | Acceptance Criteria | Rationale |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS | 3.5 – 4.5 | Ensures potency without over-conjugation (which causes aggregation).[1] |

| Monomer Content | SEC-HPLC | > 95% | High aggregation indicates hydrophobic collapse; PEG8 should prevent this.[1] |

| Free Drug | RP-HPLC | < 1% | Unconjugated drug causes systemic toxicity.[1] |

| Endotoxin | LAL Assay | < 0.5 EU/mg | Required for in vivo/preclinical studies.[1] |

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency (Low DAR)

-

Cause: Maleimide hydrolysis prior to conjugation.[1]

-

Fix: Ensure the Mal-PEG8-Drug stock was stored anhydrously. Verify pH during conjugation is < 7.[1]5. Maleimide hydrolysis half-life decreases rapidly at pH > 8.[1]

Issue 2: Precipitation during Conjugation

-

Cause: Payload is too hydrophobic, overwhelming the PEG8 spacer.

-

Fix: Add propylene glycol (up to 20%) to the reaction buffer.[1] Alternatively, switch to a longer spacer (e.g., PEG12 or PEG24) if the payload is extremely lipophilic (e.g., certain PBDs).

Issue 3: Incomplete Deprotection of t-butyl ester

-

Cause: TFA concentration too low or reaction time too short.[1]

-

Fix: Use neat TFA or 50% TFA in DCM. Ensure the reaction runs for at least 1 hour.

References

-

Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[1] Nature Biotechnology.[1] Retrieved from [Link]

-

MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).[1] MolecularCloud.[1] Retrieved from [Link]

Sources

Introduction: The Strategic Advantage of Mal-PEG8-t-butyl ester

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic governor that dictates the stability of the ternary complex (POI-PROTAC-E3). Mal-PEG8-t-butyl ester (CAS: 2055048-43-4) represents a high-utility heterobifunctional linker designed for the modular assembly of PROTACs.

Its structural duality—a maleimide (Mal) group and a tert-butyl (t-butyl) ester —provides orthogonal reactivity.[1] This allows chemists to sequentially attach an E3 ligase ligand and a Target Protein (POI) ligand without cross-reactivity, a common bottleneck in "one-pot" synthesis. Furthermore, the PEG8 spacer (approx. 35-40 Å extended length) sits in the "Goldilocks zone" for many degraders, providing sufficient flexibility to overcome steric clashes between the E3 ligase and the target protein while maintaining adequate solubility.

Chemical & Physical Properties

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2055048-43-4 |

| Molecular Formula | |

| Molecular Weight | ~577.7 Da |

| Solubility | DMSO, DMF, DCM, Water (due to PEG chain) |

| Reactive Group A | Maleimide: Reacts with Thiols (-SH) via Michael Addition (pH 6.5–7.5).[2] |

| Reactive Group B | t-butyl ester: Acid-labile precursor to Carboxylic Acid (-COOH). |

| Linker Type | Heterobifunctional, Hydrophilic PEG (8 units). |

Strategic "Linkerology" & Mechanism

The synthesis of a PROTAC using this linker follows a Convergent Synthesis strategy. The t-butyl ester serves as a "mask" for the carboxylic acid, preventing side reactions during storage or initial handling.

The Workflow Logic:

-

Activation: The t-butyl group is removed using acidic conditions (TFA), revealing the carboxylic acid.

-

Amide Coupling (Anchor Attachment): The revealed acid is coupled to an amine-containing ligand (typically the E3 recruiter, e.g., Pomalidomide-NH2 or VHL-NH2) using standard peptide coupling reagents (HATU/EDC).

-

Thiol Conjugation (Warhead Attachment): The maleimide end remains intact throughout steps 1-2. It is then reacted with a thiol-functionalized target ligand (Warhead-SH) to complete the PROTAC.

Diagram: PROTAC Assembly Workflow

Figure 1: Convergent synthesis strategy utilizing the orthogonality of the t-butyl ester and maleimide groups.

Detailed Experimental Protocols

Protocol A: Deprotection of t-butyl ester (Activation)

Objective: To remove the t-butyl protecting group without degrading the maleimide ring.[1] Note: Maleimides are generally stable in TFA, but prolonged exposure to strong base must be avoided.

-

Preparation: Dissolve This compound (1 eq.) in Dichloromethane (DCM).

-

Acidification: Add Trifluoroacetic acid (TFA) to create a 1:1 (v/v) TFA:DCM solution.

-

Tip: Perform this step at 0°C initially, then warm to Room Temperature (RT).

-

-

Reaction: Stir at RT for 1–2 hours. Monitor by TLC or LC-MS (Look for mass shift: -56 Da corresponding to loss of isobutylene).

-

Workup:

-

Evaporate the solvent under reduced pressure (Rotavap) to remove excess TFA.

-

Critical: Do not perform a basic aqueous workup (e.g., NaHCO3), as high pH (>8) can hydrolyze the maleimide ring to maleamic acid.

-

Co-evaporate with Toluene or DCM (3x) to remove residual TFA traces.

-

-

Result: Mal-PEG8-COOH (Ready for coupling).

Protocol B: Amide Coupling (Attaching Ligand A)

Objective: Conjugate the activated linker to an amine-containing ligand (e.g., Lenalidomide derivative).

-

Activation: Dissolve the Mal-PEG8-COOH residue in anhydrous DMF or DMSO.

-

Reagents: Add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir for 5 minutes to activate the acid.

-

Coupling: Add the Amine-Ligand (Ligand A-NH2) (1.0 eq.).

-

Reaction: Stir at RT for 2–4 hours under Nitrogen atmosphere.

-

Purification:

-

Dilute with Ethyl Acetate and wash with mild acid (0.1N HCl) and Brine. Avoid basic washes.

-

Dry over Na2SO4 and concentrate.

-

Purify via Flash Chromatography (Normal phase) or Prep-HPLC (Reverse phase, acidic mobile phase).

-

Protocol C: Thiol-Maleimide Conjugation (Attaching Ligand B)

Objective: "Click" the second ligand (Thiol-containing) to the maleimide handle.

-

Buffer Prep: Prepare degassed PBS (pH 6.5–7.2) containing 1-5 mM EDTA (to prevent metal-catalyzed oxidation of thiols).

-

Dissolution: Dissolve Mal-PEG8-Amide-Ligand A in a minimal amount of DMSO or DMF.

-

Reaction: Add the Thiol-Ligand (Ligand B-SH) (1.0–1.2 eq.) dissolved in organic solvent/buffer mixture.

-

Ratio: Maintain organic co-solvent (DMSO) at <10-20% if the ligand allows, to protect protein integrity (if Ligand B is a protein) or improve solubility.

-

-

Incubation: Stir at RT for 1 hour or 4°C overnight.

-

Validation: Monitor consumption of the maleimide by LC-MS.

-

Final Purification: Isolate the final PROTAC via Prep-HPLC.

Mechanism of Action: Ternary Complex Formation

The success of the synthesized PROTAC depends on the PEG8 linker facilitating the formation of a productive ternary complex.

Diagram: The Degradation Cascade

Figure 2: The PEG8 linker provides the necessary spatial geometry for the E3 Ligase to ubiquitinate the Target Protein.

Troubleshooting & QC

-

Maleimide Hydrolysis: If you observe a mass shift of +18 Da during synthesis, the maleimide ring has hydrolyzed (opened). Ensure all buffers are pH < 7.5 and avoid basic workups.

-

Incomplete Coupling: If HATU coupling fails, check for residual TFA from the deprotection step. Ensure DIPEA is added in sufficient excess to neutralize the TFA salt of the amine.

-

Aggregation: If the final PROTAC precipitates, the PEG8 chain may not be sufficient to mask the hydrophobicity of two large lipophilic ligands. Consider switching to Mal-PEG12-t-butyl ester .

References

-

Troup, R. I., et al. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[3] Available at: [Link]

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[3][][5][6][7] Molecular BioSystems. (Discusses optimal linker length, often citing PEG chains). Available at: [Link]

-

Fontaine, S. D., et al. (2015). Tunable degradation of maleimide-thiol adducts in reducing environments.[8] Bioconjugate Chemistry.[7][8][9] (Discusses maleimide stability). Available at: [Link]

Sources

- 1. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]

- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. benchchem.com [benchchem.com]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Application Note: High-Efficiency Peptide Labeling & Deprotection with Mal-PEG8-t-butyl ester

[1][2]

Abstract & Introduction

The modification of peptides with Polyethylene Glycol (PEG) linkers is a cornerstone strategy in drug development to enhance pharmacokinetic profiles, solubility, and stability.[1] Mal-PEG8-t-butyl ester is a high-precision, heterobifunctional linker designed for orthogonal conjugation strategies.[2][3]

Unlike standard PEG reagents, this molecule features two distinct reactive ends:

-

Maleimide (Mal): A Michael acceptor that reacts specifically with sulfhydryl groups (Cysteine) at neutral pH.

-

t-butyl ester: An acid-labile protecting group for a carboxylic acid.[2][3][4]

This dual functionality allows researchers to conjugate the linker to a peptide via a Cysteine residue while keeping the carboxyl terminus protected. This is critical for preventing unwanted cyclization or side reactions during intermediate purification steps. The t-butyl group can be removed (deprotected) in a subsequent step to reveal a free carboxylic acid, enabling further conjugation (e.g., to an amine on a cytotoxin for ADC synthesis or a PROTAC E3 ligase ligand).

This guide details the Conjugation Protocol (Step 1) and the Deprotection Protocol (Step 2), ensuring a robust workflow for high-purity peptide conjugates.

Chemical Properties & Handling[1][2][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Specification | Notes |

| Chemical Name | This compound | |

| CAS Number | 2055048-43-4 | |

| Molecular Weight | ~577.7 Da | Exact mass depends on specific manufacturer synthesis (check CoA).[2][3] |

| Formula | C₂₇H₄₇NO₁₂ | Discrete PEG (dPEG®) ensures single molecular weight peak. |

| Solubility | DMSO, DMF, DCM, Water | Dissolve in organic solvent (DMSO/DMF) for stock solutions. |

| Reactive Groups | Maleimide (Thiol-reactive) t-butyl ester (Acid-labile) | Orthogonal reactivity.[2][3] |

| Storage | -20°C, Desiccated | Moisture sensitive.[2][3] Hydrolysis of maleimide occurs in water over time. |

Mechanism of Action

The workflow relies on two chemically distinct mechanisms. First, the Michael Addition of a thiolate anion to the maleimide ring creates a stable thioether bond. Second, Acidolysis cleaves the t-butyl ester to yield the active carboxylic acid.

Visualization: Reaction Mechanism[1][5]

Caption: Step 1 forms the stable thioether bond. Step 2 removes the protecting group to expose the carboxylic acid.

Experimental Protocols

Protocol A: Site-Specific Conjugation (Maleimide-Cysteine)[1][2]

Objective: Covalently attach this compound to a peptide cysteine residue.

Materials:

-

Peptide containing free Cysteine.

-

This compound (dissolved in anhydrous DMSO to 100 mM).[2][3]

-

Conjugation Buffer: PBS (100 mM Phosphate, 150 mM NaCl), pH 7.0 - 7.2. Must be degassed.

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).[2][3] Avoid DTT if possible, as it reacts with maleimides.

Procedure:

-

Buffer Preparation (Critical):

-

Peptide Reduction:

-

Dissolve peptide in Conjugation Buffer (1–5 mg/mL).

-

Add 2–5 molar equivalents of TCEP. Incubate for 30 minutes at Room Temperature (RT).

-

Note: TCEP does not contain a thiol and does not need to be removed before adding the maleimide. If using DTT, you must perform a desalting spin column step to remove DTT before proceeding.

-

-

Conjugation Reaction:

-

Add 1.5 to 3.0 molar equivalents of this compound (from DMSO stock) to the reduced peptide solution.

-

Note: For expensive proteins, use 10–20 equivalents of linker. For peptides, a lower excess (1.5–3x) is usually sufficient and simplifies purification.

-

Ensure the final organic solvent (DMSO) concentration is <10% (v/v) to prevent peptide precipitation.

-

Incubate for 2 hours at RT or Overnight at 4°C with gentle agitation. Protect from light.

-

-

Quenching (Optional):

-

Add excess thiol (e.g., 10 mM L-Cysteine or Mercaptoethanol) to quench unreacted maleimide if the mixture will not be purified immediately.

-

-

Purification (Intermediate):

Protocol B: t-butyl Ester Deprotection

Objective: Remove the t-butyl group to generate the free carboxylic acid (-COOH) for downstream applications.[2][3]

Materials:

-

Trifluoroacetic Acid (TFA), HPLC Grade.

-

Dichloromethane (DCM), Anhydrous.[5]

-

Triethylsilane (TES) or Water (Scavengers).[3]

-

Cold Diethyl Ether.[5]

Procedure:

-

Reaction Cocktail Prep:

-

Prepare a solution of 50% TFA / 50% DCM (v/v) .

-

Optimization: If the peptide contains oxidizable residues (Met, Trp, Tyr), add 2.5% Triethylsilane (TES) and 2.5% Water as scavengers to prevent t-butyl cations from re-attaching to the peptide side chains.

-

-

Deprotection:

-

Workup:

-

Final Purification:

Workflow Visualization

Caption: Integrated workflow for conjugation followed by acid-mediated deprotection.

Quality Control & Troubleshooting

Table 2: QC Parameters

| Test | Method | Acceptance Criteria |

| Identity | LC-MS (ESI) | Conjugate: Peptide MW + 577.7 Da Deprotected: Peptide MW + 521.6 Da (-56 Da from conjugate) |

| Purity | RP-HPLC (214 nm) | > 95% Area Under Curve (AUC) |

| Free Thiol | Ellman’s Assay | Negative (indicates complete conjugation) |

Troubleshooting Guide:

-

Issue: Low Conjugation Yield.

-

Cause: Oxidation of peptide thiols to dimers.

-

Solution: Increase TCEP concentration; ensure buffer is thoroughly degassed.

-

-

Issue: Maleimide Hydrolysis.

-

Issue: Incomplete Deprotection.

-

Cause: TFA concentration too low or reaction time too short.

-

Solution: Use fresh TFA. Extend time to 3 hours. Ensure polymer is fully dissolved in the cocktail.

-

References

- Greg T. Hermanson. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Chapter 3: The Chemistry of Reactive Groups).

-

Roberts, M. J., et al. "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews, 54(4), 459-476, 2002. [Link]

-

Organic Chemistry Portal. "Deprotection of tert-butyl esters." Organic Chemistry Portal Methods. [Link]

Sources

- 1. idosi.org [idosi.org]

- 2. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 3. N-(Mal-PEG8)-N-Boc-PEG8-t-butyl ester | C50H92N2O22 | CID 177837984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labshake.com [labshake.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. broadpharm.com [broadpharm.com]

- 8. confluore.com [confluore.com]

antibody modification using Mal-PEG8-t-butyl ester

An Application and Protocol Guide for the Thiol-Specific Modification of Antibodies Using Mal-PEG8-t-butyl Ester

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of PEGylated Linkers in Antibody Modification

The targeted modification of monoclonal antibodies (mAbs) is a cornerstone of modern therapeutic and diagnostic development. From creating antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to tumor cells to enhancing the pharmacokinetic properties of therapeutic proteins, the ability to precisely attach functional molecules to an antibody is paramount[1][]. The choice of linker is critical, as it directly influences the stability, solubility, and in vivo performance of the final conjugate[3][].

This guide focuses on a versatile heterobifunctional linker, Maleimide-PEG8-tert-butyl ester (this compound) . This reagent offers a powerful, multi-stage approach to bioconjugation, leveraging three distinct chemical moieties:

-

Maleimide Group: This functional group provides high selectivity for sulfhydryl (thiol) groups, which can be generated by the gentle reduction of an antibody's native disulfide bonds. The Michael addition reaction between a maleimide and a thiol forms a stable covalent thioether bond under mild physiological conditions[5][6].

-

Polyethylene Glycol (PEG) Spacer: The eight-unit PEG chain is a hydrophilic spacer that imparts significant advantages. It increases the water solubility of the conjugate, reduces aggregation, and can shield the attached molecule, potentially lowering immunogenicity and improving pharmacokinetics[7][8][9].

-

t-Butyl Ester Group: This moiety serves as a stable protecting group for a terminal carboxylic acid[10]. Its presence allows the initial thiol-specific conjugation to the antibody to proceed without interference from the carboxyl group. Subsequently, the t-butyl ester can be removed under specific acidic conditions to reveal a reactive carboxylic acid, enabling a second, orthogonal conjugation step if desired[10][11].

This document provides a detailed scientific framework and step-by-step protocols for researchers, scientists, and drug development professionals to successfully modify antibodies using this compound. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow from antibody preparation to final conjugate characterization.

Principle of the Method: A Two-Stage Conjugation Strategy

The modification process is a carefully orchestrated sequence of chemical reactions designed to achieve site-specific conjugation to cysteine residues. The overall workflow relies on controlling the generation of reactive thiols on the antibody followed by their efficient coupling to the maleimide linker.

Stage 1: Generation of Reactive Thiol Groups

Antibodies, particularly of the IgG isotype, contain inter-chain disulfide bonds that stabilize their quaternary structure. These disulfide bonds are not reactive towards maleimides[12]. Therefore, the first critical step is the partial reduction of these bonds to generate free sulfhydryl (-SH) groups. The number of thiols generated per antibody can be precisely controlled by optimizing the concentration of the reducing agent, reaction temperature, and incubation time[13]. This control is fundamental to achieving a desired drug-to-antibody ratio (DAR) and ensuring the homogeneity of the final product.

Stage 2: Thiol-Maleimide Conjugation

Once the antibody is reduced and the excess reducing agent is removed, the this compound is introduced. The maleimide group on the linker reacts specifically and efficiently with the newly formed antibody thiols. This reaction is most effective and specific within a pH range of 6.5 to 7.5, which represents a crucial balance between ensuring the thiol is sufficiently nucleophilic and minimizing the competing side reaction of maleimide hydrolysis[6][14].

Workflow Visualization

The following diagram illustrates the logical flow of the entire antibody modification process.

Caption: High-level workflow for antibody modification.

Experimental Protocols

This section provides detailed, step-by-step methodologies. It is crucial to first perform small-scale optimization experiments to determine the ideal conditions for your specific antibody and application.

Materials and Reagents

| Reagent / Material | Recommended Specifications | Storage |

| Monoclonal Antibody (mAb) | >95% purity; concentration >2 mg/mL | 2-8°C or -80°C |

| This compound | High purity (>95%) | -20°C, desiccated[15] |

| Reaction Buffer | Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.2 | 2-8°C |

| Reducing Agent | Dithiothreitol (DTT) or TCEP-HCl | -20°C |

| Solvent for Linker | Anhydrous Dimethylsulfoxide (DMSO) or DMF | Room Temp, desiccated |

| Quenching Solution | N-acetylcysteine (NAC) or L-Cysteine | -20°C |

| Purification | Zeba™ Spin Desalting Columns (7K MWCO); Size Exclusion Chromatography (SEC) column; Dialysis Cassettes (10K MWCO) | Room Temp |

| Analytical Equipment | UV-Vis Spectrophotometer, HPLC system (HIC or SEC), SDS-PAGE supplies | N/A |

Part A: Antibody Preparation and Partial Reduction

The goal of this step is to generate a controlled number of reactive thiol groups. The concentration of the reducing agent is the most influential factor[13].

1. Antibody Buffer Exchange:

- Rationale: Standard antibody storage buffers often contain primary amines (e.g., Tris) or stabilizers (e.g., BSA, glycine) that can interfere with conjugation reactions[16]. A buffer exchange into a non-amine, phosphate-based buffer is essential.

- Protocol:

- Equilibrate the antibody and the Reaction Buffer (PBS + 5 mM EDTA, pH 7.2) to room temperature.

- Using a desalting column or dialysis cassette, exchange the antibody storage buffer with the Reaction Buffer according to the manufacturer's instructions.

- Determine the final antibody concentration using its extinction coefficient at 280 nm. Adjust the concentration to 2-10 mg/mL.

2. Partial Reduction of Disulfide Bonds:

- Rationale: The molar excess of reducing agent over antibody will determine the average number of thiols generated. A typical starting point for generating 4-8 thiols per IgG is a 10-50 fold molar excess of DTT. This must be optimized.

- Protocol:

- Prepare a fresh 100 mM stock solution of DTT in deionized water.

- Add the calculated volume of DTT stock solution to the antibody solution to achieve the desired molar excess.

- Incubate the reaction at 37°C for 30-60 minutes. Higher temperatures and longer incubation times can increase reduction but also risk protein denaturation[13].

3. Removal of Reducing Agent:

- Rationale: The reducing agent must be removed immediately and completely to stop the reaction and prevent it from interfering with the maleimide linker.

- Protocol:

- Immediately following incubation, apply the antibody-DTT mixture to a pre-equilibrated desalting column (e.g., Zeba™ Spin Desalting Column) with a suitable molecular weight cutoff (e.g., 7K MWCO).

- Centrifuge according to the manufacturer's protocol to elute the reduced antibody, leaving the DTT behind.

- Proceed immediately to Part B. The generated thiols are susceptible to re-oxidation.

Part B: Conjugation with this compound

This is the core conjugation step where the linker is covalently attached to the antibody.

1. Prepare this compound Stock Solution:

- Rationale: The linker is moisture-sensitive and should be dissolved just prior to use[15]. DMSO is a common solvent that is miscible with aqueous buffers.

- Protocol:

- Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation[15].

- Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.

2. Conjugation Reaction:

- Rationale: A molar excess of the linker ensures efficient conjugation to all available thiols. A starting molar ratio of 10-20 moles of linker for every 1 mole of antibody is recommended, but this should be optimized[12].

- Protocol:

- Add the calculated volume of the 10 mM linker stock solution to the reduced antibody solution from Part A. Add it dropwise while gently vortexing[17]. The final DMSO concentration in the reaction mixture should ideally be below 10% (v/v) to avoid antibody denaturation.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light[17].

3. (Optional) Quench the Reaction:

- Rationale: To ensure that any unreacted maleimide groups are capped and do not react with other components in downstream applications, a quenching step can be performed.

- Protocol: Add a 100-fold molar excess of N-acetylcysteine (relative to the starting amount of linker) and incubate for an additional 20 minutes at room temperature.

Chemical Reaction Scheme

The following diagram details the key chemical transformations occurring during the modification process.

Caption: Chemical pathway of antibody modification.

Part C: Purification of the Antibody Conjugate

Purification is essential to remove unreacted linker, quenched linker, and any aggregates.

-

Protocol:

-

The preferred method for purification is Size Exclusion Chromatography (SEC), which separates molecules based on size. The larger antibody conjugate will elute before the smaller, unreacted linker molecules.

-

Alternatively, perform extensive dialysis using a cassette with a 10K MWCO against PBS, pH 7.4. Conduct at least three buffer changes over 24-48 hours at 4°C.

-

For larger scales, Tangential Flow Filtration (TFF) is an efficient method[].

-

Part D: (Optional) Deprotection of the t-Butyl Ester

This step is only necessary if the terminal carboxylic acid is required for a subsequent application.

-

Rationale: The t-butyl ester is cleaved by strong acid, typically Trifluoroacetic Acid (TFA), to yield the free carboxylic acid and isobutylene gas[10][19].

-

Protocol (Caution: TFA is highly corrosive. Work in a fume hood with appropriate PPE):

-

Lyophilize the purified antibody conjugate to dryness.

-

Prepare a deprotection solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (a carbocation scavenger).

-

Resuspend the lyophilized conjugate in the deprotection solution and incubate for 2-4 hours at room temperature.

-

Remove the TFA under a stream of nitrogen and re-purify the deprotected conjugate immediately using SEC or dialysis into the desired final buffer.

-

Characterization and Quality Control

Verifying the success of the conjugation is a critical final step.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is the average number of PEG linkers attached to each antibody.

-

Method 1: Hydrophobic Interaction Chromatography (HIC):

-

Principle: HIC separates molecules based on hydrophobicity. Each conjugated PEG linker adds hydrophilicity, causing the conjugate to elute earlier than the unconjugated antibody. This allows for the separation of species with different numbers of attached linkers (DAR0, DAR1, DAR2, etc.).

-

Procedure: Analyze the purified conjugate on a HIC-HPLC system. The average DAR can be calculated from the weighted area of each peak in the chromatogram[20][].

-

Calculation: Average DAR = Σ (% Peak Area of Species * Number of Linkers on Species) / 100[].

-

-

Method 2: UV/Vis Spectroscopy (for ADCs):

-

Principle: If a payload with a unique absorbance spectrum is attached to the linker, the DAR can be calculated by measuring absorbance at 280 nm (for the antibody) and at the payload's λ_max[22]. This method is not suitable for the PEG linker alone.

-

SDS-PAGE Analysis

-

Principle: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins by molecular weight. Conjugation of the linker will cause a visible upward shift in the molecular weight of the antibody's heavy and/or light chains.

-

Procedure: Run samples of the unconjugated antibody, the reduced antibody, and the final purified conjugate on an SDS-PAGE gel under reducing conditions. A clear band shift in the conjugate lane relative to the unconjugated control confirms successful modification.

Functional Assessment

-

Principle: It is crucial to confirm that the modification process has not compromised the antibody's primary function: binding to its target antigen.

-

Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) analysis to compare the binding affinity of the conjugated antibody to that of the unmodified parent antibody[23].

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency / Low DAR | Incomplete reduction of disulfide bonds. | Optimize reduction: increase DTT concentration, temperature, or incubation time[13]. |

| Re-oxidation of thiols before conjugation. | Work quickly after removing the reducing agent. Ensure buffers are degassed. | |

| Hydrolysis of the maleimide linker. | Prepare linker solution immediately before use. Ensure reaction pH is between 6.5-7.5[14]. | |

| Antibody Aggregation | High concentration of organic solvent (DMSO). | Keep final DMSO concentration below 10% (v/v). |

| Over-reduction leading to protein unfolding. | Decrease DTT concentration or incubation time/temperature. | |

| Improper buffer conditions. | Ensure correct pH and ionic strength. Consider adding a stabilizer like sucrose. | |

| High Heterogeneity (Many DAR species) | Inconsistent reduction process. | Tightly control all parameters of the reduction step (concentration, time, temp). |

| Loss of Antibody Function | Modification of critical cysteine residues. | This is a risk with native cysteine conjugation. Consider antibody engineering for site-specific conjugation. |

| Denaturation during reaction or purification. | Perform reactions at lower temperatures (e.g., 4°C). Use milder purification methods. |

References

- AxisPharm. (n.d.). Mal-PEG-t-butyl ester.

- Labshake. (n.d.). Amine/Maleimide/t-Butyl ester/ PEG reagent, N-(Mal-PEG8-carbonyl).

- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester.

- Abcam. (n.d.). Antibody purification.

- BioPharm International. (2005). Monoclonal Antibody Conjugation via Chemical Modification.

- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.

- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- Biopharma PEG. (n.d.). ADC Linkers.

- BroadPharm. (n.d.). NH-bis(PEG8-t-butyl ester).

- Vector Labs. (n.d.). Maleimide Reaction Chemistry.

- Fontanez, K. M., et al. (2013). Long-Term Stabilization of Maleimide–Thiol Conjugates.

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.

- Badescu, G., et al. (2016). Design and production of antibody PEG-conjugates for extended ocular retention. European Journal of Pharmaceutics and Biopharmaceutics, 109, 179-187.

- Firouzmanah, S., et al. (2018). Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. Avicenna Journal of Medical Biotechnology, 10(4), 249–253.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Agilent Technologies. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs).

- Joubert, N., et al. (2020). Current approaches for the purification of antibody-drug conjugates.

- Christie, R. J., et al. (2018).

- ACROBiosystems. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.

- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.

- R&D Systems. (n.d.). Three Tips To Successfully Conjugate Your Own Antibody.

- Kim, D. W., et al. (2023). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics, 15(3), 968.

- Saati, A., et al. (2018). Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples. Journal of Immunological Methods, 458, 50-58.

- Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF.

- BOC Sciences. (n.d.). Review of Antibody Drug Conjugate (ADC) Purification.

- AAT Bioquest. (n.d.). Antibody Conjugation Protocol.

- Wang, Y., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.

- Zhang, H., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.

- MDPI. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. Biosensors, 13(7), 724.

- Huateng Pharma. (2024). Application of PEG Derivatives in ADC Linkers.

- Wu, Y., et al. (2009). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 11(12), 2567–2570.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.

- ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.

- MDPI. (2020).

- LCGC International. (2019). Drug-Antibody Ratio of an Antibody–Drug Conjugate by SEC-MALS.

- BOC Sciences. (n.d.). Maleimide Linkers in Antibody-Drug Conjugates.

- ACS Publications. (2010). Sensitive Quantification of PEGylated Compounds by Second-Generation Anti-Poly(ethylene glycol) Monoclonal Antibodies.

- ACS Publications. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies.

- PubMed. (2016). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy.

- ADC Review. (2018). PEGs and Antibody-drug Conjugates a Versatile Approach.

- PubMed. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection.